1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea
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Overview
Description
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
The synthesis of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 4-bromobenzo[d]thiazol-2-amine with 2,6-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups present in the molecule.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or enzymes, leading to inhibition or activation of specific pathways. For example, it may bind to the active site of an enzyme, thereby blocking its activity and affecting cellular processes .
Comparison with Similar Compounds
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea can be compared with other similar compounds, such as:
2-(Benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: This compound is used as a fluorescent probe for sensing cysteine in biological systems.
N-(Thiazol-2-yl)piperidine-2,6-dione derivatives: These compounds exhibit interesting nonlinear optical properties and are used in material science.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,6-difluorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF2N3OS/c15-7-3-1-6-10-11(7)19-14(22-10)20-13(21)18-12-8(16)4-2-5-9(12)17/h1-6H,(H2,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOORUFFIJQODRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NC2=NC3=C(S2)C=CC=C3Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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